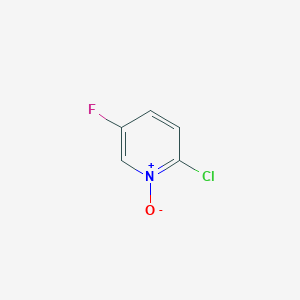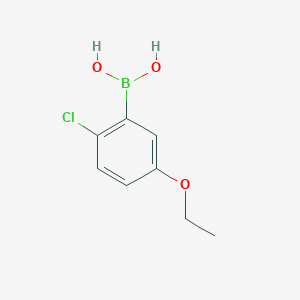
(2-氯-5-乙氧苯基)硼酸
描述
(2-Chloro-5-ethoxyphenyl)boronic acid, or 2CEPBA, is a boronic acid derivative that has a wide range of applications in scientific research and laboratory experiments. It has been used in the synthesis of a variety of organic molecules, and it has been studied for its potential biochemical and physiological effects.
科学研究应用
荧光猝灭和传感应用硼酸衍生物因其荧光猝灭特性而受到研究,这对于传感应用非常重要。5-氯-2-甲氧基苯基硼酸和 4-氟-2-甲氧基苯基硼酸等衍生物在醇中的研究表明与 Stern-Volmer 方程存在负偏差,表明其作为基于荧光的传感器和分子探针的潜力。涉及这些化合物的荧光猝灭机制表明它们在开发用于检测各种物质的灵敏分析工具方面很有用 (H. S. Geethanjali 等人,2015 年; H. S. Geethanjali 等人,2015 年)。
催化和有机合成硼酸在有机合成中用作催化剂和中间体,展示了它们与羟基形成共价键的多功能性。这种能力促进了各种有机反应中的亲电和亲核活化,例如胺的酰胺化和 Friedel-Crafts 型反应。硼酸催化例证了它们在改善反应条件中的作用,通过避免浪费的化学计量活化来展示高原子经济性 (D. Hall,2019 年)。
生物医学应用在生物医学领域,硼酸聚合物因其在治疗艾滋病毒、肥胖症、糖尿病和癌症等疾病方面的潜力而得到开发。它们独特的反应性和溶解性使其适用于制造功能性生物材料。含硼酸聚合物的开发突出了这些化合物在新治疗策略和药物递送系统设计中日益重要的作用 (J. Cambre 和 B. Sumerlin,2011 年)。
化学传感和分子识别硼酸在化学传感和分子识别中也很突出,利用了它们在中性条件下与二醇和多元醇形成配合物的能力。此特性有助于设计用于检测碳水化合物和其他生物相关分子的传感器和受体,强调了它们在诊断和治疗应用中的重要性 (Meenakshi Dowlut 和 D. Hall,2006 年)。
安全和危害
作用机制
Target of Action
The primary target of (2-Chloro-5-ethoxyphenyl)boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
(2-Chloro-5-ethoxyphenyl)boronic acid interacts with its targets through a process known as transmetalation . In the SM coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The biochemical pathway affected by (2-Chloro-5-ethoxyphenyl)boronic acid is the SM coupling reaction . The downstream effects of this pathway involve the formation of new carbon-carbon bonds, which is a crucial step in many organic synthesis reactions .
Pharmacokinetics
It is known that the compound is relatively stable and readily prepared
Result of Action
The molecular effect of (2-Chloro-5-ethoxyphenyl)boronic acid’s action is the formation of new carbon-carbon bonds via the SM coupling reaction . On a cellular level, this can lead to the synthesis of new organic compounds, depending on the specific context of the reaction .
Action Environment
The action, efficacy, and stability of (2-Chloro-5-ethoxyphenyl)boronic acid can be influenced by various environmental factors. For instance, the SM coupling reaction is known to be exceptionally mild and functional group tolerant . Therefore, the presence of various functional groups in the reaction environment could potentially influence the action of (2-Chloro-5-ethoxyphenyl)boronic acid. Additionally, the compound is generally environmentally benign , suggesting that it may be stable under a variety of environmental conditions.
生化分析
Biochemical Properties
(2-Chloro-5-ethoxyphenyl)boronic acid plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of the primary interactions is with diol-containing molecules, such as saccharides and catechols. The compound forms five-membered boronate esters with these diols, which can interfere with signaling pathways and enzyme activities . Additionally, (2-Chloro-5-ethoxyphenyl)boronic acid can bind to nucleophilic amino acid side chains, such as serine, further influencing biochemical processes .
Cellular Effects
(2-Chloro-5-ethoxyphenyl)boronic acid affects various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s interaction with diol-containing molecules can alter signaling pathways, leading to changes in gene expression and metabolic activities. These effects can vary depending on the cell type and the concentration of (2-Chloro-5-ethoxyphenyl)boronic acid used in the experiments .
Molecular Mechanism
The molecular mechanism of (2-Chloro-5-ethoxyphenyl)boronic acid involves its ability to form reversible covalent bonds with diols and nucleophilic amino acid side chains. This interaction can inhibit or activate enzymes, depending on the specific biochemical context. For example, the compound can inhibit enzymes that rely on diol-containing cofactors by forming boronate esters, thereby preventing the enzyme from functioning correctly. Additionally, (2-Chloro-5-ethoxyphenyl)boronic acid can modulate gene expression by interfering with signaling pathways that regulate transcription factors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (2-Chloro-5-ethoxyphenyl)boronic acid can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that (2-Chloro-5-ethoxyphenyl)boronic acid is relatively stable under standard laboratory conditions, but its activity can decrease over time due to hydrolysis or other degradation processes. Long-term exposure to the compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activities .
Dosage Effects in Animal Models
The effects of (2-Chloro-5-ethoxyphenyl)boronic acid vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain concentration of (2-Chloro-5-ethoxyphenyl)boronic acid is required to elicit a measurable response. At high doses, the compound can exhibit toxic or adverse effects, including enzyme inhibition, disruption of metabolic pathways, and cellular toxicity .
Metabolic Pathways
(2-Chloro-5-ethoxyphenyl)boronic acid is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can affect metabolic flux by inhibiting or activating enzymes that play critical roles in metabolic processes. For example, (2-Chloro-5-ethoxyphenyl)boronic acid can inhibit enzymes involved in glycolysis or the citric acid cycle by forming boronate esters with diol-containing cofactors. This inhibition can lead to changes in metabolite levels and overall metabolic activity .
Transport and Distribution
The transport and distribution of (2-Chloro-5-ethoxyphenyl)boronic acid within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be transported across cell membranes by specific transporters or passively diffuse into cells. Once inside the cell, (2-Chloro-5-ethoxyphenyl)boronic acid can bind to proteins and other biomolecules, affecting its localization and accumulation. These interactions can influence the compound’s activity and function within different cellular compartments .
Subcellular Localization
The subcellular localization of (2-Chloro-5-ethoxyphenyl)boronic acid is determined by its interactions with targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, where it exerts its effects. For example, (2-Chloro-5-ethoxyphenyl)boronic acid can be localized to the nucleus, where it can modulate gene expression by interacting with transcription factors. Alternatively, the compound can be targeted to the mitochondria, where it can influence metabolic activities by interacting with enzymes involved in energy production .
属性
IUPAC Name |
(2-chloro-5-ethoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BClO3/c1-2-13-6-3-4-8(10)7(5-6)9(11)12/h3-5,11-12H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIFPTULDIUUUBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)OCC)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50624593 | |
| Record name | (2-Chloro-5-ethoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50624593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.43 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
913835-30-0 | |
| Record name | (2-Chloro-5-ethoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50624593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-5-ethoxybenzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






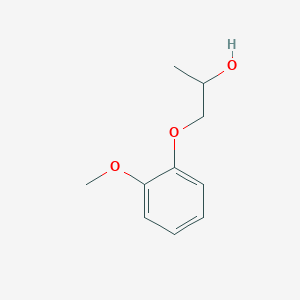

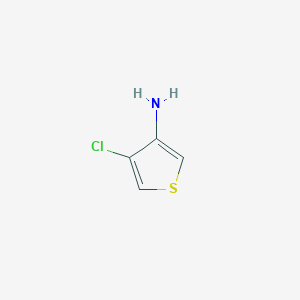
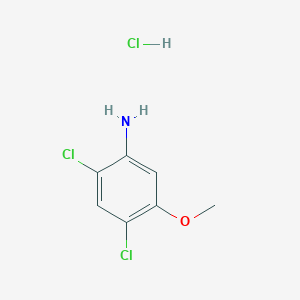
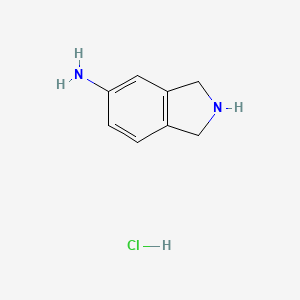
![Ethyl 1-(4-methoxyphenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate](/img/structure/B1592773.png)

